Phosphorylation-State-Dependent Covalent Incorporation Rate: BAPM vs. BAPMP on Mitochondrial Aspartate Aminotransferase
In a direct head-to-head comparison on mitochondrial apo-aspartate aminotransferase, the rate of covalent incorporation of the 5′-phosphorylated derivative (BAPMP) exceeds that of non-phosphorylated BAPM at every pH value examined . BAPM exhibits a pronounced pH optimum for binding (pH 7.5–8.5), whereas BAPMP binds rapidly and tightly across a broader range to form a non-covalent adduct that subsequently alkylates Lys-258 . The differential is not merely quantitative; BAPMP's phosphate group enables a fast, tight pre-equilibrium complex that BAPM cannot form, fundamentally altering the kinetic pathway of inactivation.
| Evidence Dimension | Rate of covalent incorporation into mitochondrial aspartate aminotransferase as a function of pH |
|---|---|
| Target Compound Data | BAPM: optimal binding pH 7.5–8.5; inactivation rate increases from pH 6 to 9; forms binary complex prior to covalent attachment |
| Comparator Or Baseline | BAPMP (N-(bromoacetyl)pyridoxamine 5′-phosphate): rapid tight binding forming inactive non-covalent adduct; covalent incorporation rate greater than BAPM at all pH values (pH 6–9) |
| Quantified Difference | Covalent incorporation rate of BAPMP > BAPM at all pH values (qualitatively stated; exact fold difference not reported in abstract) |
| Conditions | Mitochondrial apo-aspartate aminotransferase from pig heart; pH range 6–9; J Biol Chem 1983 |
Why This Matters
A researcher who purchases the phosphorylated analog expecting BAPM-like behavior will obtain different kinetic constants and may misinterpret the role of the phosphate-binding pocket in the inactivation mechanism.
- [1] Mattingly JR Jr, Farach HA Jr, Martinez-Carrion M. Properties of the active site lysyl residue of mitochondrial aspartate aminotransferase in solution. J Biol Chem. 1983;258(10):6243-6249. PMID: 6406477. View Source
